Cas no 24493-93-4 (9H-Purin-6-amine,9-(3,5-O-phosphinico-b-D-xylofuranosyl)- (9CI))

9H-Purin-6-amine,9-(3,5-O-phosphinico-b-D-xylofuranosyl)- (9CI) structure
24493-93-4 structure
Product Name:9H-Purin-6-amine,9-(3,5-O-phosphinico-b-D-xylofuranosyl)- (9CI)
Numero CAS:24493-93-4
MF:C10H12N5O6P
MW:329.205942153931
CID:277468
PubChem ID:274
Update Time:2025-04-19

9H-Purin-6-amine,9-(3,5-O-phosphinico-b-D-xylofuranosyl)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
    • 9H-Purin-6-amine,9-(3,5-O-phosphinico-b-D-xylofuranosyl)- (9CI)
    • 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin,9H-purin-6-amine deriv.
    • Adenine 9b-D-xylofuranosyl 3',5'-cyclic phosphate
    • Adenine 9-b-D-xylofuranosyl 3',5'-monophosphate
    • Adenine,9-b-D-xylofuranosyl-, cyclic3',5'-(hydrogen phosphate) (8CI)
    • NSC 127975
    • NSC-127975
    • Adenosine,5'-(hydrogen phosphate)
    • Probes1_000341
    • NSC127975
    • CHEMBL9871
    • SCHEMBL35371
    • NCI60_042098
    • NSC94017
    • Adenosine 3',5'-cyclophosphate; Cyclic 3',5'-monophosphate adenosine; cAMP
    • NSC-94017
    • Adenosine 3 inverted exclamation mark ,5 inverted exclamation mark -Cyclic Monophosphate
    • Acrasin
    • 24493-93-4
    • FT-0701208
    • AC-12821
    • SY066620
    • AKOS015961067
    • 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide
    • 85187-54-8
    • Adenosine-3',5'-cyclic phosphate
    • BCP19737
    • NS00013344
    • Cyclic 9 beta-D-arabinosyladenine 3',5'-monophosphate
    • DTXSID90859044
    • 86594-34-5
    • FT-0624147
    • Probes2_000489
    • IVOMOUWHDPKRLL-UHFFFAOYSA-N
    • Inchi: 1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)
    • Chiave InChI: IVOMOUWHDPKRLL-UHFFFAOYSA-N
    • Sorrisi: P1(=O)(O)OCC2C(C(C(N3C=NC4C(N)=NC=NC3=4)O2)O)O1

Proprietà calcolate

  • Massa esatta: 329.05252
  • Massa monoisotopica: 329.05252
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 1
  • Complessità: 498
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 155
  • XLogP3: -2.6

Proprietà sperimentali

  • PSA: 164.65000
  • LogP: -0.23620
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd